1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one
Description
1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone characterized by a benzodioxol ring (a fused benzene ring with two oxygen atoms in a dioxolane configuration) substituted at the 5-position with a difluoroethanone group. The molecular formula is C₉H₆F₂O₃, with a molecular weight of 212.14 g/mol. This compound is of interest in medicinal chemistry and materials science due to the benzodioxol scaffold’s prevalence in bioactive molecules and fluorinated groups’ ability to modulate physicochemical properties .
Properties
CAS No. |
437552-71-1 |
|---|---|
Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,9H,4H2 |
InChI Key |
MEJWZXHPUVIYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one typically involves the reaction of 1,3-benzodioxole with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzodioxole ring may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzodioxol-containing ketones and their distinguishing features:
Structural and Functional Insights
Fluorination Effects: The target compound’s 2,2-difluoroethanone group increases electronegativity and lipophilicity compared to mono-fluoro () or non-fluorinated analogs (e.g., Eutylone in ). Fluorine’s electron-withdrawing nature may stabilize the ketone against nucleophilic attack, enhancing shelf-life and metabolic resistance . In contrast, 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid () introduces acidity via a carboxylic acid group, expanding utility in ionic interactions or salt formation.
Heterocyclic Modifications: Compounds with thiazepane () or imidazole () substituents exhibit enhanced biological targeting due to heterocycle-mediated hydrogen bonding or receptor interactions. The target compound lacks such groups, suggesting divergent applications in non-pharmacological contexts (e.g., agrochemicals or polymers).
Pharmacological vs. Regulatory Profiles: Eutylone () demonstrates how amino substituents on the ketone chain confer stimulant activity, leading to regulation under the 1971 UN Convention.
Conjugation and Stability: The conjugated enone system in 1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one () suggests improved photostability, advantageous for materials exposed to UV light. The target compound’s simpler structure may prioritize synthetic accessibility over specialized stability.
Physical and Chemical Properties
While direct data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:
- Lipophilicity: Fluorinated derivatives (e.g., target compound, ) likely exhibit higher logP values than non-fluorinated analogs, improving membrane permeability.
- Solubility : The diketone in may have lower aqueous solubility due to extended hydrophobicity, whereas the carboxylic acid in offers polar solubility.
- Reactivity: The target compound’s difluoroethanone group may reduce ketone reactivity compared to unsubstituted ketones, favoring stability in storage or reaction conditions.
Biological Activity
1-(2H-1,3-Benzodioxol-5-yl)-2,2-difluoroethan-1-one is a synthetic compound characterized by a unique structure that includes a benzodioxole moiety and difluoromethyl substitution. This compound has garnered attention for its potential biological activities, which may have implications in pharmacology and medicinal chemistry. The molecular formula is C9H6F2O3, with a molecular weight of approximately 200.141 g/mol.
Chemical Structure
The structural features of this compound contribute to its reactivity and biological activity. The presence of the benzodioxole structure is known for its aromatic properties, which enhance interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F2O3 |
| Molecular Weight | 200.141 g/mol |
| Structural Features | Benzodioxole moiety, difluoromethyl group |
Biological Activities
Research indicates that compounds containing the benzodioxole structure exhibit various biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against a range of microbial pathogens.
- Antioxidant Properties : The benzodioxole moiety contributes to antioxidant activity, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A study evaluated the antimicrobial effects of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as antibacterial agents.
- Antioxidant Activity : Research on related compounds demonstrated that they scavenge free radicals effectively in vitro, indicating potential applications in preventing oxidative damage.
- Anti-inflammatory Research : A derivative was tested for its ability to reduce inflammation in murine models of arthritis. The compound showed a marked reduction in paw swelling and inflammatory markers.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The difluoromethyl group enhances lipophilicity and alters metabolic pathways, potentially leading to increased bioavailability.
- The aromatic nature of the benzodioxole moiety facilitates interactions with various biological targets such as enzymes and receptors.
Comparative Analysis
Comparative studies with structurally similar compounds reveal differences in biological activity based on functional groups and structural configurations:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-1-propanone | C10H10O3 | Contains a propanone group |
| 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile | C9H5F2NO | Contains an acetonitrile group |
| 1-(2H-benzodioxol-5-YL)ethanone | C9H8O3 | Lacks fluorine; different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
